1,3-Dinitrobenzene-13C6

Catalog No.
S788213
CAS No.
201595-60-0
M.F
C6H4N2O4
M. Wt
174.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dinitrobenzene-13C6

CAS Number

201595-60-0

Product Name

1,3-Dinitrobenzene-13C6

IUPAC Name

1,3-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Molecular Formula

C6H4N2O4

Molecular Weight

174.06 g/mol

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

WDCYWAQPCXBPJA-IDEBNGHGSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])[N+](=O)[O-]

Isotope-Labeled Internal Standard

1,3-Dinitrobenzene-13C6 is primarily used as an isotope-labeled internal standard in analytical chemistry, particularly in gas chromatography (GC)-mass spectrometry (MS) [].

Internal standards are compounds added to a sample before analysis to serve as a reference point for quantification. They possess similar chemical and physical properties to the target analytes but are isotopically distinct, meaning they differ in the number of neutrons in their molecules. This distinction allows for the internal standard to be easily differentiated from the analytes in the complex mixture of the sample during MS analysis [].

By comparing the peak intensity of the target analyte to the peak intensity of the internal standard, scientists can accurately determine the concentration of the analyte in the sample. The use of an isotope-labeled internal standard compensates for variations that may occur during sample preparation and analysis, improving the accuracy and precision of the measurements [, ].

Environmental Science Applications

1,3-Dinitrobenzene-13C6 can be helpful in environmental science research, particularly for the analysis of nitroaromatic compounds in environmental samples such as soil, water, and air []. Nitroaromatic compounds are a class of organic pollutants known for their potential toxicity and persistence in the environment.

By utilizing 1,3-Dinitrobenzene-13C6 as an internal standard, scientists can accurately quantify the concentration of specific nitroaromatic compounds in environmental samples, enabling them to assess their environmental impact and potential contamination risks [].

Example: Studying the Fate of Nitroaromatic Compounds

One example application involves using 1,3-Dinitrobenzene-13C6 to study the degradation or transformation of nitroaromatic compounds in the environment. By monitoring the changes in the concentration of the target analyte and the internal standard over time, researchers can gain insights into the fate and transport of these pollutants in various environmental matrices [].

Other Potential Applications

While the primary application of 1,3-Dinitrobenzene-13C6 lies in analytical chemistry as an internal standard, there is ongoing research exploring its potential uses in other scientific fields. These include:

  • Material science: Studying the interactions of 1,3-Dinitrobenzene-13C6 with specific materials for potential applications in sensor development or catalysis [].
  • Biomedical research: Investigating the potential therapeutic properties or biological effects of 1,3-Dinitrobenzene-13C6, although further research is necessary in this area.

1,3-Dinitrobenzene-13C6 is a stable isotopic variant of 1,3-dinitrobenzene, where six carbon atoms in the benzene ring are replaced with their carbon-13 isotopes. The molecular formula for 1,3-dinitrobenzene-13C6 is C6H4N2O4C_6H_4N_2O_4, and it has a molecular weight of approximately 168.107 g/mol. This compound is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the meta positions relative to each other, which significantly influences its chemical properties and reactivity.

1,3-Dinitrobenzene-13C6 itself is not typically involved in any specific biological mechanisms. However, its primary function lies in its application as an internal standard or probe molecule in NMR spectroscopy []. The $^{13}$C enrichment allows researchers to precisely identify and quantify other carbon-containing molecules within a sample through their unique chemical shifts in the NMR spectrum.

1,3-Dinitrobenzene-13C6 is a potential health hazard. It is classified as a moderately toxic irritant []. Here are some key safety concerns:

  • Skin and Eye Contact: Can cause irritation and burning sensation.
  • Inhalation: May cause respiratory problems upon exposure to dust or vapors.
  • Ingestion: Can be harmful if swallowed.
Typical of nitroaromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The nitro groups are deactivating and meta-directing, meaning that further substitutions will occur at positions that are meta to the existing nitro groups.
  • Reduction Reactions: It can be reduced to 1,3-diaminobenzene under specific conditions, which involves the conversion of nitro groups to amino groups.
  • Nucleophilic Substitution: The nitro groups can also undergo nucleophilic attack, leading to further functionalization of the aromatic ring.

These reactions are crucial for synthesizing more complex organic compounds and for understanding the reactivity patterns of substituted benzene derivatives.

Research indicates that 1,3-dinitrobenzene and its derivatives exhibit various biological activities. Notably, they have been studied for their potential toxicological effects on human health and environmental impact. The compound has been shown to possess mutagenic properties and can affect enzyme activities in certain biological systems. Specifically, it may interact with cellular components leading to oxidative stress and DNA damage.

1,3-Dinitrobenzene-13C6 can be synthesized through several methods:

  • Nitration of Benzene: The most common synthesis route involves the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid. This method can be adapted to incorporate carbon-13 labeled precursors.
  • Isotopic Exchange Reactions: Carbon isotopes can be introduced via isotopic exchange reactions involving carbon dioxide or other carbon sources labeled with carbon-13.
  • Reduction of Nitro Compounds: Starting from other dinitro compounds or nitrophenols through selective reduction processes can also yield 1,3-dinitrobenzene-13C6.

1,3-Dinitrobenzene-13C6 has several applications in research and industry:

  • Analytical Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Environmental Studies: The compound serves as a tracer in studies investigating the fate of nitroaromatic pollutants in environmental samples.
  • Pharmaceutical Research: Its derivatives are explored for potential pharmaceutical applications due to their biological activities.

Studies on the interactions of 1,3-dinitrobenzene-13C6 with biological systems reveal its potential effects on enzymatic activity and cellular health. It has been shown to inhibit certain enzymes involved in detoxification processes, leading to an accumulation of reactive species within cells. Furthermore, research indicates that exposure to this compound can result in alterations in gene expression related to stress responses.

1,3-Dinitrobenzene-13C6 shares similarities with several other dinitrobenzene isomers and derivatives. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,2-DinitrobenzeneOrtho isomerHas two adjacent nitro groups affecting reactivity differently.
1,4-DinitrobenzenePara isomerExhibits different physical properties due to symmetrical structure.
2,4-DinitrotolueneSubstituted derivativeContains a methyl group which alters solubility and reactivity.
2,6-DinitrotolueneSubstituted derivativeMore toxic than 1,3-dinitrobenzene due to structural differences.

The position of the nitro groups significantly influences both the chemical reactivity and biological activity of these compounds. 1,3-Dinitrobenzene-13C6 stands out due to its specific isotopic labeling which allows for precise tracking in analytical applications.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Wikipedia

1,3-Dinitro(~13~C_6_)benzene

Dates

Modify: 2023-08-15

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